molecular formula C15H19ClN2O3S B2500089 2-chloro-1-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]ethan-1-one CAS No. 871217-88-8

2-chloro-1-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]ethan-1-one

Cat. No. B2500089
CAS RN: 871217-88-8
M. Wt: 342.84
InChI Key: SWPGKRORGRDTII-UHFFFAOYSA-N
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Description

The compound 2-chloro-1-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]ethan-1-one is a chemically synthesized molecule that likely contains a piperazine ring, a sulfonyl functional group attached to an indene structure, and a ketone moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and functionalities that can be used to infer properties and reactivity patterns of the compound .

Synthesis Analysis

The synthesis of related piperazine derivatives involves multi-step reactions that can include the formation of amide bonds, substitution reactions, and the introduction of sulfonyl groups. For instance, the synthesis of 1,4-piperazine-2,5-dione derivatives is achieved over several steps starting from an ethyl 2-aminoindan carboxylate precursor . Similarly, the synthesis of sulfonamide derivatives with a piperidine nucleus involves the coupling of a chlorinated benzenesulfonyl chloride with piperidine, followed by substitution reactions . These methods suggest that the synthesis of 2-chloro-1-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]ethan-1-one would also require careful pH control and the use of reagents like sodium hydride for substitutions.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a six-membered ring containing nitrogen atoms. The presence of sulfonyl groups and other substituents can significantly influence the molecular conformation and the potential for intermolecular interactions, such as hydrogen bonding . The polymorphism observed in crystalline forms of piperazine derivatives indicates that the molecular structure can adopt different packing arrangements in the solid state, which could also be expected for the compound .

Chemical Reactions Analysis

Piperazine and its derivatives are known to participate in various chemical reactions. The presence of reactive functional groups like sulfonyl and ketone could allow for further chemical modifications. For example, the sulfonyl group can be involved in substitution reactions, while the ketone moiety could potentially undergo reactions such as nucleophilic addition or condensation . The reactivity of these functional groups would be influenced by the overall molecular context and the presence of other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and reactivity. For example, the introduction of sulfonyl groups can increase the acidity and polarity of the molecule, potentially enhancing its solubility in polar solvents . The crystalline polymorphism observed in some piperazine derivatives suggests that the compound may also exhibit polymorphism, which could affect its physical properties . Additionally, the presence of a ketone group could contribute to the compound's reactivity and its interactions with other molecules.

Scientific Research Applications

Molecular Structure and Synthesis

  • Derivatives containing indoline and piperazine structures, such as 2-chloro-1-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]ethan-1-one, have been explored for their potential as mixed D(2)/D(4) receptor antagonists, with systematic structure-activity relation (SAR) studies leading to the identification of potent compounds. The synthesis of these compounds has been reported, showcasing their relevance in biochemical receptor studies (He Zhao et al., 2002).

Biological Activity

  • Piperazinyl derivatives of certain compounds have been identified with high binding affinities for the 5-HT(6) serotonin receptor, indicating their potential use in neurochemical research and the development of neurological therapeutics (C. Park et al., 2011).

Antibacterial Properties

  • The preparation and antibacterial activity of various compounds, including those with piperazine structures, have been described. These compounds have shown significant activity against gram-negative bacteria, highlighting their potential in antibacterial drug development (J. Matsumoto & S. Minami, 1975).

Chemical Analysis and Derivatization

  • Piperazine derivatives have been utilized as derivatization agents in chromatography, enhancing the detection and analysis of various chemical substances. These agents have demonstrated the ability to be readily removed post-derivatization, minimizing interference in analytical processes (H. Kou et al., 1995).

Antimalarial Activity

  • Certain piperazine derivatives have exhibited anti-malarial activity, with their crystal structures and biological studies being reported. The specific structural features of these compounds have been linked to their biological activity, offering insights into the design of antimalarial agents (W. Cunico et al., 2009).

properties

IUPAC Name

2-chloro-1-[4-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3S/c16-11-15(19)17-6-8-18(9-7-17)22(20,21)14-5-4-12-2-1-3-13(12)10-14/h4-5,10H,1-3,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPGKRORGRDTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]ethan-1-one

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